molecular formula C17H19IN2O3S B3649906 N~2~-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3649906
M. Wt: 458.3 g/mol
InChI Key: BGGRXGRYGZDFKQ-UHFFFAOYSA-N
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Description

N~2~-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure that includes ethyl, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with an appropriate amine under acidic conditions.

    Introduction of the 4-ethylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction where ethylbenzene is reacted with a suitable electrophile.

    Introduction of the 4-iodophenyl group: This can be done through an iodination reaction using iodine and a suitable oxidizing agent.

    Attachment of the methylsulfonyl group: This step involves the reaction of the intermediate compound with methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N~2~-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(ethylsulfonyl)glycinamide

Uniqueness

N~2~-(4-ethylphenyl)-N-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both ethyl and iodophenyl groups, which confer specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O3S/c1-3-13-4-10-16(11-5-13)20(24(2,22)23)12-17(21)19-15-8-6-14(18)7-9-15/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGRXGRYGZDFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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